1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one (CAS No. 1806416-07-8) is a chlorinated propanone derivative with the molecular formula C₁₁H₁₂Cl₂OS and a molecular weight of 263.18 g/mol. It features a propan-2-one backbone substituted with a 3-(chloromethyl)-4-(methylthio)phenyl group. This compound is classified as a high-purity active pharmaceutical ingredient (API) intermediate, manufactured under ISO-certified processes for use in pharmaceutical and research industries . Its structural uniqueness lies in the combination of chloromethyl and methylthio substituents on the aromatic ring, which influence its reactivity, solubility, and utility in synthetic pathways.
Properties
Molecular Formula |
C11H12Cl2OS |
|---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-3-4-10(15-2)9(5-8)6-12/h3-5,11H,6H2,1-2H3 |
InChI Key |
MDEAVDFKYVJOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a suitable phenyl derivative, followed by the introduction of the methylthio group and subsequent chloromethylation. The final step involves the formation of the propan-2-one moiety under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methylation reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or the chlorine atoms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and synthetic differences between the target compound and related propanone derivatives:
Notes:
- Friedel-Crafts acylation is a common method for synthesizing aromatic ketones, as seen in and inferred for the target compound due to its propanone-aromatic linkage .
- The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methylthio group contributes to lipophilicity, impacting bioavailability .
Biological Activity
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound with significant potential in medicinal chemistry and agrochemical applications. This compound, characterized by its unique structural features, has been studied for its biological activities, particularly its antimicrobial and anticancer properties. Understanding the biological activity of this compound is essential for exploring its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical formula for 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is . Its structure includes:
- Chloro Group : Contributes to electrophilic reactivity.
- Methylthio Group : Enhances nucleophilic character.
- Propanone Moiety : Provides a ketone functionality that may influence biological interactions.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2OS |
| Molecular Weight | 263.18 g/mol |
| CAS Number | 1806526-80-6 |
Antimicrobial Properties
Research has indicated that 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:
- Induction of apoptosis (programmed cell death).
- Inhibition of specific signaling pathways involved in cell growth and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Cancer Cell Line Testing : In vitro assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 30 µM for MCF-7 and 25 µM for A549 cells.
The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The chloro and methylthio substituents facilitate these interactions, enhancing its reactivity.
Synthesis and Production
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one typically involves chlorination processes using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Synthesis Overview
| Step | Description |
|---|---|
| Starting Material | 1-(3-chloromethyl)-4-(methylthio)phenylpropan-2-one |
| Reagents | Thionyl chloride or phosphorus pentachloride |
| Conditions | Inert solvents (e.g., dichloromethane), low temperatures |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
